
2',6'-Dimethoxyacetophenone
Overview
Description
2’,6’-Dimethoxyacetophenone is an organic compound with the molecular formula C10H12O3. It is also known by other names such as Ethanone, 1-(2,6-dimethoxyphenyl)- and Acetophenone, 2’,6’-dimethoxy- . This compound is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 6 positions, and an acetyl group at the 1 position. It is a white to cream-colored crystalline solid with a melting point of 68-70°C .
Mechanism of Action
Target of Action
It has been used in the synthesis of sm (iii) complexes, indicating potential interactions with these metal ions .
Mode of Action
It has been used in the synthesis of sm (iii) complexes, which exhibit photoluminescence . This suggests that the compound may interact with its targets to influence light emission properties.
Result of Action
1-(2,6-Dimethoxyphenyl)ethanone has been found to exhibit significant repellency to certain species of rice planthoppers under laboratory and greenhouse conditions . This suggests that the compound’s action results in behavioral changes in these insects, potentially making it a useful component in pest management strategies.
Action Environment
The efficacy and stability of 1-(2,6-Dimethoxyphenyl)ethanone can be influenced by various environmental factors. For instance, its repellency effect on rice planthoppers was observed under specific laboratory and greenhouse conditions
Biochemical Analysis
Biochemical Properties
It has been found to be involved in the synthesis of Sm (III) complexes, indicating potential interactions with enzymes, proteins, and other biomolecules
Cellular Effects
It has been found to exhibit significant repellency effects on certain species of rice planthoppers in both laboratory and greenhouse conditions . This suggests that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthesis of Sm (III) complexes, which suggests potential binding interactions with biomolecules and possible effects on enzyme inhibition or activation
Temporal Effects in Laboratory Settings
It has been found to exhibit significant repellency effects on certain species of rice planthoppers over time . This suggests that it may have some degree of stability and could potentially have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It has been found to exhibit significant repellency effects on certain species of rice planthoppers at concentrations ranging from 10 to 1000 ppm
Metabolic Pathways
It is known to be involved in the synthesis of Sm (III) complexes, which suggests potential interactions with enzymes or cofactors
Transport and Distribution
Its involvement in the synthesis of Sm (III) complexes suggests potential interactions with transporters or binding proteins
Subcellular Localization
Its involvement in the synthesis of Sm (III) complexes suggests potential effects on its activity or function This could potentially include targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
2’,6’-Dimethoxyacetophenone can be synthesized through various methods. One common synthetic route involves the etherification of pyrogallic acid with dimethyl carbonate in the presence of a catalyst such as tetrabutylammonium bromide . Another method includes the treatment of 2-(6-(2-methoxyethyl)pyridyl) carboxylates with alkyl iodides in the presence of zinc dust and a catalytic amount of NiCl2 in DMF at 50°C . Industrial production methods often involve similar reaction conditions but on a larger scale to ensure higher yields and purity.
Chemical Reactions Analysis
2’,6’-Dimethoxyacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2’,6’-Dimethoxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential antibacterial and urease inhibitory effects.
Industry: It is used in the preparation of other chemical compounds, such as 4-fluororesorcinol.
Comparison with Similar Compounds
2’,6’-Dimethoxyacetophenone can be compared with other similar compounds such as:
2,6-Dihydroxyacetophenone: This compound has hydroxyl groups instead of methoxy groups and exhibits different chemical reactivity and biological activity.
2’,4’-Dimethoxyacetophenone: This isomer has methoxy groups at the 2 and 4 positions, leading to different steric and electronic effects.
2’-Hydroxy-4’,6’-dimethoxyacetophenone: This compound has a hydroxyl group at the 2 position and methoxy groups at the 4 and 6 positions, which can influence its solubility and reactivity.
The uniqueness of 2’,6’-Dimethoxyacetophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,6-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUGKOFTNAYMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174347 | |
| Record name | Acetophenone, 2',6'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-04-2 | |
| Record name | 1-(2,6-Dimethoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, 2',6'-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, 2',6'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-dimethoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions a novel method for synthesizing hydroxy-methoxybenzene derivatives. Can 1-(2,6-Dimethoxyphenyl)ethanone be used as a starting material for this reaction? If so, what would be the expected product?
A1: Yes, the research explicitly states that 1-(2,6-Dimethoxyphenyl)ethanone can be utilized as a starting material in this reaction. [] The reaction involves the hydroxylation of activated aromatic compounds using ethaneperoxoic acid generated in situ from hydrogen peroxide, acetic acid, and p-toluene sulfonic acid. Given the structure of 1-(2,6-Dimethoxyphenyl)ethanone and the regioselectivity of electrophilic aromatic substitution, the expected product would be 1-(2,6-Dimethoxy-4-hydroxyphenyl)ethanone. The hydroxyl group would be introduced at the position para to the acyl group due to the combined directing effects of the methoxy and acyl substituents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



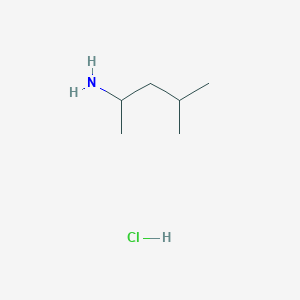

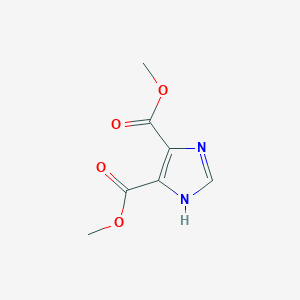

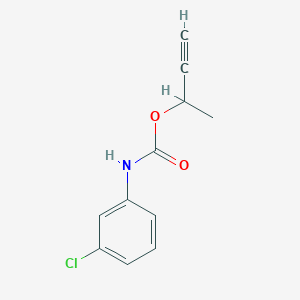


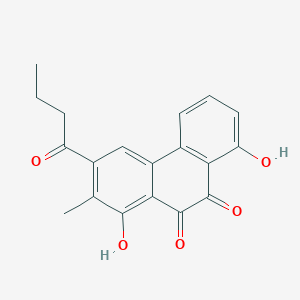

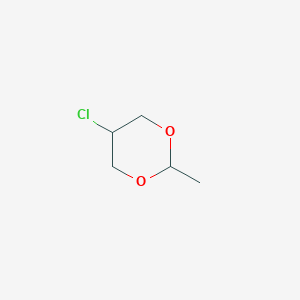
![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)


